molecular formula C25H20N2O B381272 1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole CAS No. 385401-30-9

1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole

Cat. No.: B381272
CAS No.: 385401-30-9
M. Wt: 364.4g/mol
InChI Key: GWKVWRRIHYTOMS-UHFFFAOYSA-N
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Description

1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Safety and Hazards

  • Precautions :
    • P305 + P351 + P338: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing .

Biochemical Analysis

Biochemical Properties

Benzimidazole derivatives have been shown to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure of the benzimidazole derivative and the presence of certain functional groups .

Cellular Effects

While specific cellular effects of 1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole are not yet fully known, benzimidazole derivatives have been studied for their potential anticancer properties . They have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzimidazole derivatives are generally stable and do not degrade rapidly .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Benzimidazole derivatives have been studied in animal models, and their effects can vary with dosage .

Metabolic Pathways

Benzimidazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Benzimidazole derivatives can interact with various transporters or binding proteins .

Subcellular Localization

Benzimidazole derivatives can be directed to specific compartments or organelles based on their structure and any targeting signals or post-translational modifications .

Preparation Methods

The synthesis of 1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of o-phenylenediamine with benzyl chloride to form 1-benzylbenzimidazole. This intermediate is then reacted with naphthalen-2-yloxymethyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the reaction .

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

Comparison with Similar Compounds

1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

1-benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O/c1-2-8-19(9-3-1)17-27-24-13-7-6-12-23(24)26-25(27)18-28-22-15-14-20-10-4-5-11-21(20)16-22/h1-16H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKVWRRIHYTOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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